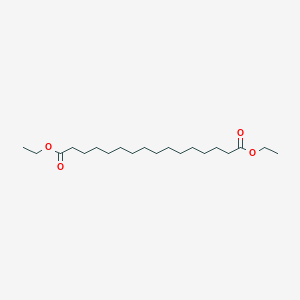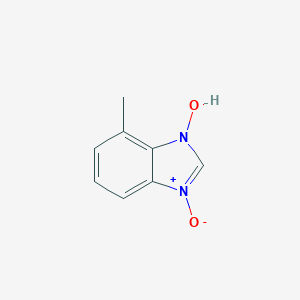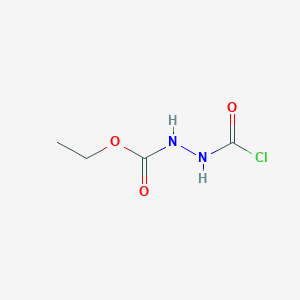
Ethyl 3-(chloroformyl)carbazate
概述
描述
Ethyl 3-(chloroformyl)carbazate, also known as ECC, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a carbonyl compound with a chloroformyl group attached to a carbazole ring. ECC has been used in various fields of research, including medicinal chemistry, organic synthesis, and material science.
作用机制
The mechanism of action of Ethyl 3-(chloroformyl)carbazate is not fully understood. However, it is believed that the chloroformyl group attached to the carbazole ring plays a crucial role in its activity. It is believed that the chloroformyl group can form hydrogen bonds with various biological molecules, leading to its biological activity.
生化和生理效应
Ethyl 3-(chloroformyl)carbazate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that Ethyl 3-(chloroformyl)carbazate exhibits antitumor, antiviral, and anti-inflammatory activity. Ethyl 3-(chloroformyl)carbazate has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. In vivo studies have shown that Ethyl 3-(chloroformyl)carbazate exhibits antitumor activity in various animal models.
实验室实验的优点和局限性
Ethyl 3-(chloroformyl)carbazate has several advantages as a reagent in lab experiments. It is readily available, easy to handle, and has a high yield of synthesis. Ethyl 3-(chloroformyl)carbazate is also stable under various conditions, making it suitable for use in various chemical reactions. However, Ethyl 3-(chloroformyl)carbazate also has some limitations. It is toxic and requires careful handling. Ethyl 3-(chloroformyl)carbazate is also expensive compared to other reagents, making it less accessible to researchers.
未来方向
There are several future directions for the use of Ethyl 3-(chloroformyl)carbazate in scientific research. One area of interest is the development of new antitumor agents using Ethyl 3-(chloroformyl)carbazate as a starting material. Another area of interest is the use of Ethyl 3-(chloroformyl)carbazate in the synthesis of new materials with unique properties. Ethyl 3-(chloroformyl)carbazate can also be used in the development of new drugs for the treatment of various diseases. Finally, Ethyl 3-(chloroformyl)carbazate can be used in the development of new analytical methods for the detection of various biological molecules.
Conclusion
In conclusion, Ethyl 3-(chloroformyl)carbazate is a unique chemical compound that has been widely used in scientific research. It has been used in various fields of research, including medicinal chemistry, organic synthesis, and material science. Ethyl 3-(chloroformyl)carbazate exhibits various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the use of Ethyl 3-(chloroformyl)carbazate in scientific research, including the development of new antitumor agents, the synthesis of new materials, and the development of new drugs.
科学研究应用
Ethyl 3-(chloroformyl)carbazate has been widely used in scientific research due to its unique properties. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. Ethyl 3-(chloroformyl)carbazate has also been used as a reagent in the preparation of carbazoles, pyrazoles, and pyridazines. In medicinal chemistry, Ethyl 3-(chloroformyl)carbazate has been used as a starting material for the synthesis of various antitumor agents, antiviral agents, and anti-inflammatory agents.
属性
CAS 编号 |
15429-42-2 |
|---|---|
产品名称 |
Ethyl 3-(chloroformyl)carbazate |
分子式 |
C4H7ClN2O3 |
分子量 |
166.56 g/mol |
IUPAC 名称 |
ethyl N-(carbonochloridoylamino)carbamate |
InChI |
InChI=1S/C4H7ClN2O3/c1-2-10-4(9)7-6-3(5)8/h2H2,1H3,(H,6,8)(H,7,9) |
InChI 键 |
OUYPEOIQRFGKLG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NNC(=O)Cl |
规范 SMILES |
CCOC(=O)NNC(=O)Cl |
其他 CAS 编号 |
15429-42-2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

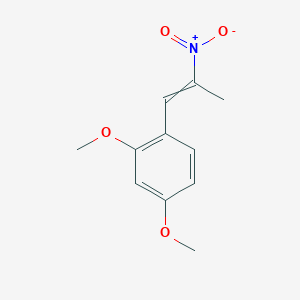
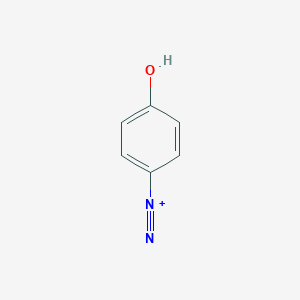
![alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate](/img/structure/B98638.png)

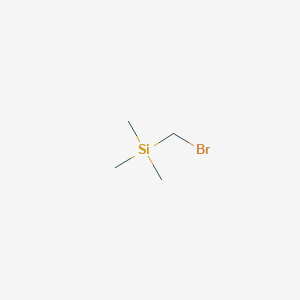
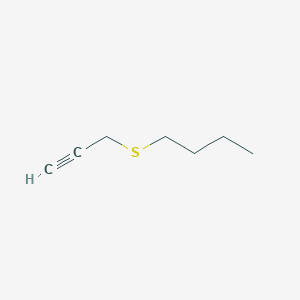
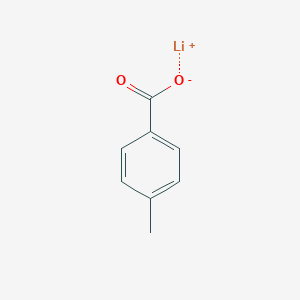
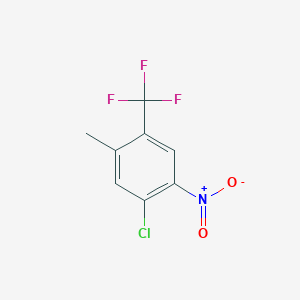
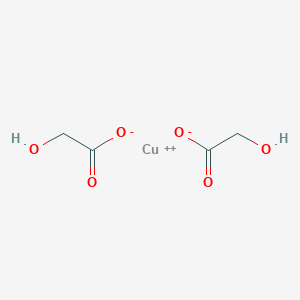


![1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B98656.png)
